molecular formula C12H16N2O B1279872 1-(4-Amino-2-methylphenyl)piperidin-2-one CAS No. 443999-53-9

1-(4-Amino-2-methylphenyl)piperidin-2-one

Cat. No.: B1279872
CAS No.: 443999-53-9
M. Wt: 204.27 g/mol
InChI Key: BVKWVMOTHUYVKL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a piperidinone derivative, which means it contains a piperidine ring with a ketone group

Preparation Methods

The synthesis of 1-(4-Amino-2-methylphenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

1-(4-Amino-2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield N-oxides, while reduction with sodium borohydride may produce the corresponding alcohol .

Scientific Research Applications

1-(4-Amino-2-methylphenyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The piperidine ring can interact with various proteins, affecting their function and activity .

Comparison with Similar Compounds

1-(4-Amino-2-methylphenyl)piperidin-2-one can be compared to other piperidinone derivatives, such as:

Biological Activity

1-(4-Amino-2-methylphenyl)piperidin-2-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a methylphenyl moiety, which contributes to its biological activity. The general structure can be represented as follows:

Chemical Structure C12H16N2O\text{Chemical Structure }C_{12}H_{16}N_{2}O

This compound exhibits various biological activities through multiple mechanisms:

  • Calcium Channel Modulation : Research indicates that similar piperidine derivatives can inhibit T-type calcium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This suggests potential applications in treating conditions like hypertension and certain neurological disorders .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Inhibiting AChE can enhance cholinergic transmission, beneficial in treating Alzheimer's disease, while α-glucosidase inhibition can aid in managing diabetes by slowing carbohydrate absorption .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have been screened against various cancer cell lines, revealing significant cytotoxic effects. In a study evaluating multiple derivatives, one compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, indicating potent anticancer activity compared to standard treatments .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored through its interaction with neurotransmitter systems. By modulating calcium influx via T-type channels and inhibiting AChE, it may provide protective effects against neurodegenerative diseases .

Case Studies

  • Antihypertensive Activity : A study involving the administration of a piperidine derivative demonstrated a significant reduction in blood pressure in spontaneously hypertensive rats without causing reflex tachycardia. This suggests that compounds like this compound could be developed into effective antihypertensive agents .
  • Cytotoxicity Against Cancer Cell Lines : In vitro testing showed that derivatives exhibited varying degrees of cytotoxicity against leukemia and melanoma cell lines. For example, one derivative displayed a MID GI50 value significantly lower than traditional chemotherapeutics, indicating its potential as an effective anticancer agent .

Research Findings Overview

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerPC-3 (Prostate Cancer)0.67
AntihypertensiveSpontaneously Hypertensive RatsN/A
Enzyme InhibitionAChEN/A
Enzyme Inhibitionα-GlucosidaseCompetitive

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKWVMOTHUYVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468532
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443999-53-9
Record name 1-(4-amino-2-methylphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 mg of water-moist palladium on activated carbon are added to a solution of 4.00 g (17.1 mmol) of 1-(4-nitro-2-methylphenyl)piperidin-2-one in 150 ml of methanol, and the mixture is hydrogenated at room temperature and atmospheric pressure for 22 hours. The reaction mixture is filtered, and the filtrate is evaporated, giving 1-(4-amino-2-methylphenyl)piperidin-2-one as a colourless solid; ESI 205.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
1-(4-nitro-2-methylphenyl)piperidin-2-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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